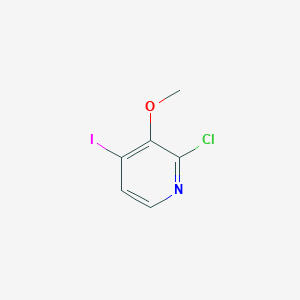

2-Chloro-4-iodo-3-methoxypyridine

Description

Chemical Structure and Properties 2-Chloro-4-iodo-3-methoxypyridine (CAS: 1818885-63-0, molecular formula: C₆H₅ClINO) is a halogenated pyridine derivative characterized by substituents at positions 2 (chloro), 3 (methoxy), and 4 (iodo). Its monoisotopic mass is 268.91043 Da, and it has been cited in 24 patents, indicating its utility in pharmaceutical or materials science research. The compound’s reactivity is influenced by the electron-withdrawing effects of chlorine and iodine, as well as the electron-donating methoxy group, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Properties

IUPAC Name |

2-chloro-4-iodo-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNXWSMVNLXZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogenation of 3-methoxypyridine, followed by selective iodination and chlorination. The reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl) and thionyl chloride (SOCl2) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-3-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding amine

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds or other complex organic molecules.

Oxidation Products: Aldehydes, ketones, or carboxylic acids

Scientific Research Applications

2-Chloro-4-iodo-3-methoxypyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-3-methoxypyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates nucleophilic attack and coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-Fluoro-3-iodo-4-methoxypyridine (CAS: 1627195-34-9)

- Structural Differences : Fluorine replaces chlorine at position 2.

- Physicochemical Properties: Molecular formula: C₆H₅FINO Molar mass: 253.01 g/mol (vs. 268.91 g/mol for the target compound).

- Applications: Likely used in radioimaging or as a fluorine-containing pharmacophore.

3-Iodo-4-methoxypyridine

2-Chloro-4-iodo-3-methylpyridine

(2-Chloro-4-iodopyridin-3-yl)methanol

- Structural Differences: Methanol substituent at position 3 instead of methoxy.

- Functional Impact: Hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous media. Potential for oxidation to carboxylic acids or derivatization via esterification.

5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine

Biological Activity

2-Chloro-4-iodo-3-methoxypyridine is a halogenated heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a pyridine ring substituted with chlorine at position 2, iodine at position 4, and a methoxy group at position 3. The presence of these electronegative halogens and the methoxy group significantly influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its derivatives. These activities include:

- Enzyme Inhibition : Compounds similar to this compound have been studied for their potential as enzyme inhibitors, particularly in targeting kinases involved in cancer pathways.

- Pharmacological Properties : Its derivatives have shown promise in drug discovery, particularly for anti-cancer and anti-inflammatory agents.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The halogen substituents can enhance binding affinity and specificity towards these targets, influencing their biological activity. The compound acts as a substrate that undergoes transformation through various catalytic processes, modulating the activity of molecular targets.

Case Studies and Research Findings

- Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure showed potent inhibition of cell proliferation in hepatocellular carcinoma cells .

- Enzyme Modulation : Research has highlighted the potential of this compound in modulating cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Inhibitors derived from similar structures have been shown to reduce inflammation markers effectively .

- Synthesis and Derivatives : Various synthetic routes have been explored to create derivatives of this compound with enhanced biological activity. These derivatives have been tested for their pharmacological properties, showcasing improved efficacy against specific biological targets.

Data Table: Biological Activities of Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.